Coronadiene

Description

Contextualization of Coronadiene within Natural Product Chemistry

This compound belongs to the large and structurally diverse class of terpenes, specifically classified as a labdane-type trinorditerpene. The labdane (B1241275) framework is a common bicyclic diterpene skeleton that forms the basis for a wide variety of natural products with significant biological activities. researchgate.netnih.gov The designation "trinorditerpene" indicates that this compound's structure is derived from a diterpene precursor but has lost three carbon atoms during its biosynthesis.

The initial isolation and characterization of this compound were reported from the flowers of Hedychium coronarium, a plant species belonging to the ginger family (Zingiberaceae). researchgate.net Subsequent research has also identified its presence in the rhizomes of Curcuma longa (turmeric), another member of the Zingiberaceae family renowned for its rich phytochemical profile. srce.hrnih.govnih.govmdpi.comresearchgate.net The discovery of this compound in these botanicals underscores the chemical diversity within this plant family and highlights the potential for identifying novel bioactive compounds. The elucidation of its structure was accomplished through chemical and physicochemical evidence, a standard practice in natural product chemistry for determining the precise arrangement of atoms in a newly discovered molecule. researchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1145689-64-0 |

| Molecular Formula | C₁₇H₂₆O₂ |

| Compound Class | Labdane-type trinorditerpene |

| Natural Sources | Hedychium coronarium (flowers), Curcuma longa (rhizomes) |

Research Significance of this compound in Biological Systems

The primary research significance of this compound in biological systems stems from its demonstrated hepatoprotective effects. Initial studies revealed that an aqueous acetone (B3395972) extract from the flowers of Hedychium coronarium, from which this compound was isolated, exhibited a protective effect against D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. researchgate.net This finding has spurred further interest in understanding the mechanisms through which this compound may protect liver cells from damage.

The broader class of labdane diterpenes is known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, which provides a compelling rationale for the continued investigation of this compound. researchgate.netmdpi.com Research into the biological activities of compounds isolated from Hedychium and Curcuma species has a long history, with many constituents showing promise in various therapeutic areas. mdpi.comnih.govnih.govfrontiersin.orgmdpi.com The potential for this compound to contribute to the medicinal properties of these plants makes it a significant target for pharmacological research.

Overview of Current Academic Investigations on this compound

Current academic investigations into this compound appear to be in the preliminary stages, largely focusing on its isolation, characterization, and initial biological screening. The foundational research has established its presence in specific plant extracts and pointed towards its hepatoprotective potential. However, a comprehensive understanding of its bioactivity, mechanism of action, and potential for therapeutic development requires further in-depth studies.

As of now, publicly available research has not detailed the total synthesis of this compound, which would be a crucial step for producing larger quantities for extensive biological testing and for creating structural analogs to explore structure-activity relationships. Future research will likely focus on elucidating the specific molecular targets of this compound, understanding its metabolic pathways, and conducting more extensive in vivo studies to validate its initial hepatoprotective findings. The exploration of other potential biological activities, given the diverse bioactivities of related labdane diterpenes, also represents a promising avenue for future research. researchgate.netnih.govmdpi.com

Table 2: Summary of Key Research Findings on this compound

| Research Area | Key Findings |

| Natural Occurrence | Isolated from the flowers of Hedychium coronarium and the rhizomes of Curcuma longa. researchgate.net |

| Chemical Classification | Identified as a labdane-type trinorditerpene. researchgate.net |

| Biological Activity | The extract containing this compound showed a protective effect on D-galactosamine-induced cytotoxicity in primary cultured mouse hepatocytes. researchgate.net |

| Synthesis | No published methods for the total synthesis of this compound have been identified in the current literature. |

Structure

3D Structure

Properties

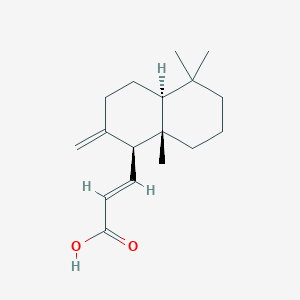

IUPAC Name |

(E)-3-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-12-6-8-14-16(2,3)10-5-11-17(14,4)13(12)7-9-15(18)19/h7,9,13-14H,1,5-6,8,10-11H2,2-4H3,(H,18,19)/b9-7+/t13-,14-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRHZZSARAUGHK-VIJNKSRKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C(=O)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Coronadiene

Phytochemical Sourcing of Coronadiene

Isolation from Hedychium coronarium

This compound has been successfully isolated from the flowers of Hedychium coronarium (family Zingiberaceae) capes.gov.brresearchgate.netresearchgate.netstuartxchange.orgchemfaces.com. Studies indicate that extracts obtained using chloroform (B151607) and 80% aqueous acetone (B3395972) from the flowers of H. coronarium were instrumental in isolating this compound, along with other known compounds capes.gov.brresearchgate.netresearchgate.netchemfaces.com. This plant, commonly known as butterfly ginger, is a source of various bioactive compounds, and this compound is identified as one of its constituents researchgate.netstuartxchange.org.

Presence in Curcuma Species

Beyond Hedychium coronarium, this compound has also been detected in species belonging to the Curcuma genus. Specifically, its presence has been noted in the rhizomes of Curcuma longa chemfaces.com. The Curcuma genus is known for its rich phytochemical diversity, with various species containing a range of bioactive compounds, including this compound tandfonline.com.

Microbial Production of this compound

Identification in Plant Pathogens (e.g., Pseudomonas syringae)

Searches for the microbial production of this compound or its identification in plant pathogens such as Pseudomonas syringae did not yield relevant results within the scope of the provided information. The studies found concerning Pseudomonas syringae primarily focused on the phytotoxin "coronatine," which is distinct from this compound okstate.edujmb.or.krnih.govnih.govppjonline.org.

Extraction and Purification Methodologies for this compound

Solvent Extraction Techniques (e.g., chloroform, aqueous acetone)

The isolation of this compound from plant materials has predominantly utilized solvent extraction techniques. Chloroform and 80% aqueous acetone are frequently cited as effective solvents for extracting compounds, including this compound, from the flowers of Hedychium coronarium capes.gov.brresearchgate.netresearchgate.netchemfaces.com. Curcuma longa rhizomes have also been processed using solvents such as chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone in the identification of their constituents chemfaces.com.

General principles of organic extraction highlight the utility of solvents like chloroform for partitioning lipids and proteins, and acetone for dissolving simple lipids and glycolipids aocs.orgthermofisher.comquora.com. The choice of solvent is critical for efficient extraction and subsequent purification of target compounds like this compound.

Data Tables

Table 1: Identified Sources of this compound

| Compound Name | Plant Source | Part Used | Type of Compound | Reference(s) |

| This compound | Hedychium coronarium | Flowers | Labdane-type trinorditerpene | capes.gov.brresearchgate.netresearchgate.netstuartxchange.orgchemfaces.com |

| This compound | Curcuma longa | Rhizomes | Labdane-type trinorditerpene | chemfaces.com |

| This compound | Curcuma species (general) | Various | Labdane-type trinorditerpene | tandfonline.com |

Chromatographic Separation Protocols

Chromatography is an indispensable set of techniques used for the separation, identification, and purification of individual components from complex mixtures, such as those found in plant extracts. For compounds like this compound, which belong to the terpene class, chromatographic methods are crucial for their isolation and characterization. These protocols leverage differences in the physical and chemical properties of compounds to achieve separation.

General Principles of Chromatographic Separation for Terpenes: Terpenes, including trinorditerpenes like this compound, are generally non-polar to moderately polar organic compounds. Their separation is typically achieved by exploiting their differential partitioning between a stationary phase and a mobile phase.

Stationary Phase: Silica (B1680970) gel is a widely used stationary phase in chromatography for isolating terpenes and other natural products column-chromatography.com. Its polar nature and high surface area allow for effective adsorption of compounds. The separation is based on the polarity of the analytes; more polar compounds interact more strongly with the silica gel and elute later, while less polar compounds elute earlier. Different pore sizes and particle sizes of silica gel can be selected to optimize separation based on compound polarity and size.

Mobile Phase: The mobile phase, typically a solvent or a mixture of solvents, is passed through the stationary phase. The polarity of the mobile phase is a critical parameter that can be adjusted to control the separation. For less polar compounds like many terpenes, mobile phases with increasing polarity (e.g., mixtures of hexane (B92381) with ethyl acetate or dichloromethane) are commonly used in normal-phase chromatography column-chromatography.com. In reversed-phase chromatography, which is also applicable, a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is used with a non-polar stationary phase (like C18 silica) nih.govaustinpublishinggroup.com.

Techniques:

Column Chromatography: This is a foundational technique where the stationary phase is packed into a glass column. The crude extract is applied to the top, and the mobile phase is eluted through the column. Fractions are collected sequentially, and their composition is analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound column-chromatography.comscielo.br.

Flash Chromatography: A faster and more efficient variant of column chromatography, flash chromatography uses pressurized gas to push the mobile phase through the column, leading to quicker separations and sharper peaks. It is commonly employed for preparative isolation of natural products scielo.brnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and sensitivity, making it suitable for both analytical quantification and preparative isolation of highly pure compounds. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating a wide range of terpenes based on their hydrophobicity column-chromatography.comaustinpublishinggroup.com. HPLC systems often incorporate Diode Array Detectors (DAD) or Mass Spectrometers (MS) for compound identification and quantification austinpublishinggroup.comnih.gov.

Thin-Layer Chromatography (TLC): TLC is frequently used as a quick and cost-effective method to monitor the progress of column chromatography, assess the purity of fractions, and optimize mobile phase conditions for column or HPLC separation scielo.br.

Typical Chromatographic Parameters for Sesquiterpene/Terpene Isolation

While specific parameters for this compound's isolation are not detailed in the provided search results, the following table outlines typical conditions employed for the chromatographic separation of similar terpene compounds from plant extracts. These parameters are generally applicable to isolating compounds like this compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Examples) | Detection Methods | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures (gradient elution) | TLC, UV-Vis | Initial fractionation, isolation of major components |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol mixtures | UV-Vis, Mass Spectrometry (MS) | Preparative isolation, purification |

| HPLC (Reversed-Phase) | C18-bonded silica | Water/Acetonitrile, Water/Methanol mixtures (gradient elution) | UV-Vis (DAD), Mass Spectrometry (LC-MS) | High-resolution separation, purity assessment, preparative isolation |

| TLC | Silica Gel (GF254) | Hexane/Ethyl Acetate, Chloroform/Methanol mixtures | UV-Vis (254 nm), Chemical staining reagents | Monitoring column fractions, purity check |

The successful isolation of this compound from Hedychium coronarium relies on the careful selection and optimization of these chromatographic techniques, ensuring the purification of the target trinorditerpene from the complex phytochemical matrix.

List of Compounds Mentioned:

this compound

Coronalactosides I

Coronalactosides II

Coronaririn C

Chemical Synthesis and Derivatization of Coronadiene

The exploration of coronadiene's chemical synthesis and derivatization would primarily involve strategies aimed at understanding its structure-activity relationships or developing novel compounds with potentially enhanced or altered biological properties. This often entails modifying existing natural product scaffolds or performing targeted chemical transformations.

Rational Design of this compound Analogues

Rational design in organic chemistry involves the deliberate modification of a molecule's structure to achieve specific properties or functions. This approach is frequently employed in drug discovery and natural product chemistry to optimize biological activity, improve pharmacokinetic profiles, or explore structure-activity relationships (SAR) researchgate.netnih.govslideshare.net. For a molecule like this compound, which belongs to the labdane (B1241275) diterpene class, rational design would typically begin with a thorough understanding of its three-dimensional structure and the role of its functional groups, if known.

Research into labdane diterpenes has shown that modifications to their core structures, such as the functionalization of their bicyclic framework or the alteration of their side chains, can lead to compounds with significant biological activities, including potential therapeutic applications nih.govmdpi.com. For instance, studies have involved the design and synthesis of labdane-derived esters and amides inspired by the labdane scaffold to target specific biological pathways nih.govmdpi.com. Similarly, free radical functionalizations have been employed to introduce new groups onto labdane diterpenoids, yielding a variety of derivatives for further investigation researchgate.net.

While specific examples of rationally designed this compound analogues are not detailed in the searched literature, the general strategy would involve identifying key structural features of this compound and systematically altering them. This could include modifications at potential reactive sites or the introduction of new functional groups to probe interactions with biological targets.

Data Table: Due to the absence of specific research detailing the rational design of this compound analogues in the reviewed literature, a data table summarizing specific designed analogues, their modifications, and intended properties cannot be generated.

Functional Group Interconversions

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow chemists to convert one functional group into another. This is crucial for building complex molecules, modifying natural products, and accessing diverse chemical spaces researchgate.netjst.go.jppressbooks.pub. For diterpenes like this compound, which possess a complex carbon skeleton and likely one or more oxygen-containing functional groups (indicated by C17H26O2), FGIs offer pathways to create new derivatives.

General FGIs applicable to diterpenoid structures, as observed in studies on related compounds, include:

Oxidation: Converting alcohols to aldehydes or ketones, or further to carboxylic acids.

Reduction: Reducing carbonyl groups to alcohols or cleaving certain bonds.

Radical Reactions: Such as atom transfer radical addition (ATRA) or radical azidoalkylation, which can introduce new functionalities like azides or alkyl halides onto the carbon skeleton, often at sites of unsaturation researchgate.net.

Ozonolysis: Cleavage of double bonds to yield carbonyl compounds mdpi.com.

Esterification/Etherification: Modification of hydroxyl groups if present.

For example, research on other Hedychium species has demonstrated FGIs on related diterpenes like hedychenone, involving steps such as reduction, ozonolysis, and oxidation to create various derivatives mdpi.com. These transformations highlight the synthetic versatility of diterpene scaffolds. Applying such FGIs to this compound would allow for the generation of a library of derivatives, which could then be screened for various biological activities.

Data Table: Specific research detailing functional group interconversions applied directly to this compound and the resulting derivatives was not found in the reviewed literature. Therefore, a data table summarizing these transformations cannot be compiled.

Compound List:

this compound

Advanced Spectroscopic Characterization and Structural Elucidation of Coronadiene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For Coronadiene, a combination of one-dimensional and two-dimensional NMR techniques was employed to assign all proton and carbon signals and to establish the connectivity and relative stereochemistry of the molecule.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), revealed characteristic signals for a labdane-type diterpene. Key resonances included two singlet methyl groups at δH 0.81 and 0.86, and another methyl singlet at δH 2.27. The spectrum also displayed signals for an exocyclic methylene (B1212753) group at δH 4.55 and 4.83 (each as a broad singlet), and olefinic protons at δH 6.82 (a doublet of doublets) and 6.09 (a doublet).

The ¹³C NMR spectrum showed the presence of 17 carbon atoms, consistent with a trinorditerpene structure. The assignments for each carbon atom were determined through the assistance of 2D NMR experiments.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 39.1 (t) | 1.05 (m), 1.83 (m) |

| 2 | 19.3 (t) | 1.48 (m), 1.58 (m) |

| 3 | 42.1 (t) | 1.40 (m), 1.48 (m) |

| 4 | 33.5 (s) | - |

| 5 | 55.6 (d) | 1.23 (dd, 11.5, 2.0) |

| 6 | 24.4 (t) | 1.65 (m), 1.75 (m) |

| 7 | 38.3 (t) | 1.95 (m), 2.05 (m) |

| 8 | 148.4 (s) | - |

| 9 | 57.0 (d) | 2.28 (br s) |

| 10 | 39.7 (s) | - |

| 11 | 149.8 (d) | 6.82 (dd, 17.5, 10.5) |

| 12 | 130.6 (d) | 6.09 (d, 17.5) |

| 13 | 29.8 (q) | 2.27 (s) |

| 17 | 106.4 (t) | 4.55 (br s), 4.83 (br s) |

| 18 | 33.5 (q) | 0.81 (s) |

| 19 | 21.6 (q) | 0.86 (s) |

| 20 | 14.3 (q) | 0.89 (d, 7.0) |

Two-dimensional NMR experiments were instrumental in assembling the complete structure of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to identify proton-proton coupling networks, establishing the connectivity within the spin systems of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons and carbons (typically over two to three bonds) were established using the HMBC spectrum. These correlations were crucial for connecting the individual spin systems and for assigning quaternary carbons. For instance, HMBC correlations were observed from the methyl protons at δH 0.81 (H₃-18) and 0.86 (H₃-19) to the quaternary carbon at δC 33.5 (C-4) and the tertiary carbon at δC 55.6 (C-5), confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): The spatial proximity of protons was determined through NOESY experiments. This was vital for establishing the relative stereochemistry of the molecule. Key NOESY correlations indicated the spatial relationships between the methyl groups and the protons on the decalin ring system.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound.

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was utilized to determine the exact mass of the molecular ion. The analysis yielded a molecular ion peak at m/z 246.1982 [M]⁺, which corresponds to the molecular formula C₁₇H₂₆O. This high-precision measurement was critical in confirming the elemental composition and the degree of unsaturation in the molecule.

While specific tandem mass spectrometry data for the fragmentation of this compound is not detailed in the primary literature, this technique would typically be employed to further probe the molecular structure. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, specific structural motifs and the connectivity of different parts of the molecule can be inferred, providing corroborative evidence for the structure elucidated by NMR.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, specifically infrared (IR) spectroscopy, was used to identify the functional groups present in this compound. The IR spectrum, recorded as a film, showed characteristic absorption bands that are consistent with the proposed structure. Key absorptions were observed at 3080, 1640, and 885 cm⁻¹, which are indicative of an exocyclic methylene group (C=CH₂). The presence of these bands provided confirmatory evidence for this structural feature, which was also identified through the NMR data.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their respective vibrational frequencies, and the resulting absorption spectrum serves as a molecular "fingerprint."

For the structural elucidation of this compound, FTIR analysis is instrumental in confirming the presence of key functional groups predicted by its classification as a diterpenoid containing a carboxylic acid and multiple carbon-carbon double bonds. The known structure of this compound features a conjugated system involving a carbonyl group (C=O) and carbon-carbon double bonds (C=C), as well as various saturated C-H bonds within its decahydronaphthalene (B1670005) core.

While the specific experimental spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on its molecular structure. These predictions are crucial for confirming the identity of the isolated compound.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance in this compound Structure |

|---|---|---|---|

| O-H (of Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | Confirms the presence of the carboxylic acid group. |

| C-H (sp² hybridized) | Stretching | 3100 - 3000 | Indicates C-H bonds on the C=C double bonds. |

| C-H (sp³ hybridized) | Stretching | 3000 - 2850 | Corresponds to the numerous methyl and methylene groups in the saturated ring system. |

| C=O (Conjugated Carboxylic Acid) | Stretching | 1710 - 1680 | Confirms the carbonyl group of the carboxylic acid, with the frequency lowered due to conjugation. |

| C=C (Conjugated Alkene) | Stretching | 1650 - 1600 | Indicates the presence of the carbon-carbon double bonds within the conjugated system. |

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that serves as a valuable complement to FTIR. This technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecules. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing biological or aqueous samples. Bonds that are non-polar or symmetric tend to produce strong Raman signals, whereas polar bonds are often stronger in FTIR spectra.

For this compound, Raman spectroscopy could provide confirmatory data for the carbon-carbon double bonds (C=C) of the diene system and the carbon backbone of the diterpenoid structure. These non-polar bonds would be expected to yield distinct and intense Raman scattering signals. However, detailed research findings from Raman spectroscopic analysis specifically for the structural elucidation of this compound are not extensively available in published scientific literature. The application of this technique would theoretically be used to support the data obtained from FTIR and NMR spectroscopy.

| Functional Group | Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Potential Structural Insight |

|---|---|---|---|

| C=C (Conjugated Diene) | Stretching | 1650 - 1550 | Provides strong, confirmatory evidence of the conjugated π-system, complementing FTIR data. |

| C-C | Stretching | 1200 - 800 | Reveals information about the skeletal framework of the labdane (B1241275) structure. |

| CH₂ / CH₃ | Deformation/Bending | 1470 - 1430 | Confirms the aliphatic nature of the decahydronaphthalene core. |

Other Advanced Spectroscopic and Analytical Techniques

UV-Visible Spectroscopy in Mechanistic Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy state. This technique is particularly sensitive to conjugated systems. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation within a molecule; longer conjugated systems absorb at longer wavelengths. libretexts.org

The structure of this compound contains a conjugated system of two double bonds and a carbonyl group (an α,β-unsaturated carboxylic acid). This chromophore is expected to exhibit characteristic absorptions in the UV region. The primary electronic transitions of interest are the π → π* (pi to pi-star) transition, associated with the conjugated diene, and the n → π* (n to pi-star) transition, associated with the non-bonding electrons of the carbonyl oxygen. masterorganicchemistry.com

π → π Transition:* This is a high-energy, high-intensity absorption expected for the conjugated system of this compound.

n → π Transition:* This is a lower-energy, lower-intensity absorption resulting from the excitation of a lone-pair electron on the oxygen atom into a π* orbital.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. wikipedia.org It works by passing X-rays through a well-ordered crystal of the compound. The X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom, bond lengths, and bond angles. wikipedia.org

For a complex natural product like this compound, with multiple stereocenters, X-ray crystallography would provide unambiguous proof of its relative and absolute stereochemistry. However, this technique is contingent upon the ability to grow a single, high-quality crystal of the compound, which can be a significant challenge for many natural products. gsdinternational.com To date, there is no evidence in the scientific literature to suggest that a successful X-ray crystallographic analysis of this compound has been performed. Its structure has been primarily elucidated through a combination of other spectroscopic methods, particularly NMR and mass spectrometry.

Chromatographic Coupling with Spectroscopy (e.g., GC-MS, LC-MS)

The isolation and identification of a specific compound like this compound from a complex natural source, such as a plant extract, is heavily reliant on chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in a mixture. The sample is vaporized and travels through a long column, with different compounds eluting at different retention times based on their boiling points and interactions with the column's stationary phase. As each compound elutes, it enters the mass spectrometer, which ionizes it and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum. GC-MS is a powerful tool for identifying known compounds in a mixture by matching their retention times and mass spectra to library data. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds like many diterpenoids, LC-MS is the preferred method. nih.gov Here, the sample is dissolved in a liquid and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile and stationary phases. researchgate.net The eluent is then introduced into the mass spectrometer, often using a technique like electrospray ionization (ESI), which is gentle and suitable for larger molecules. LC-MS/MS (tandem mass spectrometry) can be used to further fragment specific ions to gain more detailed structural information. researchgate.net

In the analysis of Hedychium coronarium extracts, LC-MS would be the primary tool used to separate this compound from other related diterpenoids and metabolites. The resulting mass spectrum would provide its precise molecular weight and fragmentation patterns, which are essential clues for deducing its structure.

| Technique | Information Obtained | Significance for this compound |

|---|---|---|

| High-Resolution MS (HRMS) | Precise molecular mass. | Allows for the unambiguous determination of the molecular formula (C₁₇H₂₆O₂). |

| MS/MS (Fragmentation) | Structural information from the pattern of fragment ions. | Helps to piece together the molecular structure by identifying stable fragments and characteristic losses (e.g., loss of H₂O, CO₂). |

| GC-MS / LC-MS | Retention time and mass spectrum. | Enables the separation of this compound from a complex mixture and provides its mass spectrum for identification. |

Computational and Theoretical Investigations of Coronadiene

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure, bonding, and reactivity of molecules. These studies typically involve calculating properties such as molecular orbitals, energy levels, and reaction pathways.

Density Functional Theory (DFT) is a widely adopted computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed phases wikipedia.org. It is known for its balance between accuracy and computational cost, making it popular for calculating molecular properties and reactivity descriptors mdpi.com. While DFT is a powerful tool for analyzing electronic structure and reactivity, specific DFT applications detailing the electronic structure and reactivity of Coronadiene were not found in the provided search results. General discussions on DFT applications in chemical reactivity and electronic structure are available wikipedia.orgmdpi.comaps.orgnih.gov.

Ab initio methods, meaning "from first principles," aim to solve the electronic Schrödinger equation using only fundamental physical constants and the system's atomic composition as input wikipedia.org. These methods, such as Hartree-Fock and post-Hartree-Fock methods, are capable of accurately predicting various chemical properties, including electron densities and energies wikipedia.orgmuni.cz. However, specific ab initio calculations dedicated to determining the molecular properties of this compound were not identified in the reviewed literature. General principles and applications of ab initio computations are described wikipedia.orgmuni.czaps.org.

Molecular orbital (MO) analysis, particularly focusing on frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic behavior ossila.com. These frontier orbitals define the boundary between occupied and unoccupied electron states and are critical for processes involving electron transfer ossila.com. While studies on the HOMO-LUMO analysis of related polycyclic aromatic hydrocarbons like coronene (B32277) have reported energy gaps researchgate.net, and general discussions on molecular orbital theory are available ossila.com, specific molecular orbital analyses for this compound were not found in the provided search results.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure, conformational flexibility, and interactions of molecules.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can arise from rotation around single bonds youtube.com. These different conformations can significantly influence a molecule's physical and chemical properties, including its biological activity. While conformational analysis is a standard technique in computational chemistry youtube.com, and studies on the conformational analysis of other diterpenes have been noted researchgate.net, specific conformational analyses detailing the stable conformers and their relative energies for this compound were not identified in the provided literature.

Theoretical Prediction of Spectroscopic Data

This section would typically detail the computational methods used to predict spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

Computational NMR chemical shift prediction involves using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the shielding tensors of atomic nuclei. These calculations aim to predict the chemical shifts (δ) for ¹H and ¹³C NMR spectra, which are crucial for structure elucidation and verification. Various computational approaches, including different functionals, basis sets, and solvation models, are employed to achieve accuracy comparable to experimental data scielo.brresearchgate.netmdpi.comcaspre.ca.

However, specific computational NMR chemical shift predictions for this compound were not found in the literature.

Simulated vibrational spectra, including Infrared (IR) and Raman spectra, are typically generated by calculating the harmonic or anharmonic vibrational frequencies and their corresponding intensities. These calculations, often performed using DFT or other quantum chemical methods, provide insights into molecular structure, bonding, and dynamics rsc.orgcas.cznih.govfrontiersin.orgarxiv.org.

Specific simulated vibrational spectra for this compound were not identified in the available literature.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a vital role in understanding reaction mechanisms by exploring reaction pathways, identifying transition states, and calculating activation energies.

Potential Energy Surface (PES) exploration involves mapping the energy of a molecular system as a function of its atomic coordinates. This process helps identify stable molecular geometries (minima), transition states (saddle points), and reaction pathways. Techniques like geometry optimization, constrained scans, and advanced algorithms are used to navigate the PES uobaghdad.edu.iqfrontiersin.orgseqens.comresearchgate.netq-chem.comchemrxiv.orgrug.nl.

No specific studies detailing the potential energy surface exploration for this compound were found.

Transition State (TS) characterization involves identifying and analyzing the saddle points on a PES that represent the highest energy point along a reaction pathway. This includes determining the geometry, vibrational frequencies (confirming a single imaginary frequency), and energy of the TS to understand the activation barrier and mechanism of a chemical reaction frontiersin.orgq-chem.comchemrxiv.orgscielo.br.

Specific transition state characterization studies for this compound were not identified in the literature.

While computational and theoretical methods are powerful tools for understanding chemical compounds, specific studies detailing the computational NMR chemical shifts, simulated vibrational spectra, reaction mechanisms, potential energy surfaces, or transition state characterizations of this compound were not found in the reviewed literature. The available research on this compound focuses on its presence in natural products and its biological activities.

Biological Function and Mechanistic Studies of Coronadiene in Plant Systems

Role in Plant-Pathogen Interactions

Coronadiene is intrinsically linked to plant-pathogen interactions, both as a component produced by pathogens and as a modulator of the plant's own defense machinery.

This compound is recognized for its capacity to activate plant immune responses, primarily through its interaction with the jasmonic acid (JA) signaling pathway. It functions as an agonist for the JA receptor, CORONATINE (B1215496) INSENSITIVE 1 (COI1), which in turn interacts with JASMONATE ZIM DOMAIN (JAZ) proteins. This interaction leads to the activation of downstream JA signaling, a critical component in plant defense against various pathogens, particularly necrotrophic and hemibiotrophic types nih.govaustinpublishinggroup.comnih.gov. Research indicates that coronatine treatment can induce the accumulation of defense-related secondary metabolites and modulate the expression of specific genes associated with abiotic and biotic stress responses nih.gov. Furthermore, coronatine has been implicated in influencing gene expression within both the JA and abscisic acid (ABA) pathways, suggesting a broader role in coordinating defense signaling nih.gov.

As a phytotoxin produced by pathogens like Pseudomonas syringae, this compound is understood to be a virulence factor. Pathogens often secrete molecules that mimic plant hormones or interfere with host hormone signaling to promote their own growth and infection nih.gov. While specific mechanisms of coronatine's manipulation of host defenses are complex, its production by pathogens suggests it is employed to subvert or alter the plant's natural immune responses for the pathogen's benefit, potentially by hijacking key signaling cascades such as the JA pathway nih.govnih.gov.

Modulation of Plant Hormonal Signaling Pathways

This compound's impact on plant physiology is significantly mediated through its intricate interactions with the plant's endogenous hormonal network.

A key characteristic of this compound is its role as a structural and functional mimic of endogenous plant hormones, particularly methyl jasmonate (MeJA) and other jasmonates nih.govaustinpublishinggroup.comnih.govmdpi.comfrontiersin.orgbotany.onemdpi.comimrpress.com. By binding to the JA receptor COI1, coronatine effectively triggers the JA signaling cascade, initiating downstream defense responses nih.govaustinpublishinggroup.comnih.gov. This mimicry extends to its participation in complex crosstalk with other major plant hormone pathways, including those regulated by abscisic acid (ABA), ethylene (B1197577) (ET), gibberellic acid (GA), auxin, salicylic (B10762653) acid (SA), and brassinosteroids (BRs) nih.govaustinpublishinggroup.comnih.govmdpi.comimrpress.comfrontiersin.org. This extensive hormonal crosstalk is crucial for balancing plant growth with defense needs under various stress conditions.

While this compound's direct disruption of specific networks like Systemic Acquired Resistance (SAR) is not extensively detailed, its activation of the JA pathway places it within the broader hormonal regulatory network that governs plant stress responses. The JA pathway is known to interact with the salicylic acid (SA) pathway, which is central to SAR, particularly against biotrophic pathogens frontiersin.org. Coronatine's influence on JA signaling therefore indirectly participates in the complex interplay that balances growth and defense, a critical aspect of stress adaptation nih.govaustinpublishinggroup.commdpi.commdpi.com. Research indicates that coronatine can modulate the expression of genes involved in stress responses, further highlighting its role in these networks nih.gov.

Influence on Plant Growth and Development under Environmental Stress

This compound significantly influences plant growth and development, particularly under conditions of environmental stress, by mediating physiological and molecular adaptations.

Drought Stress: In rice (Oryza sativa), coronatine treatment has demonstrated a notable capacity to enhance drought tolerance. Studies show that COR pretreatment significantly increases biomass, relative water content, and proline accumulation, while simultaneously reducing electrolyte leakage and malondialdehyde (MDA) content, thereby improving cell membrane stability under drought conditions nih.gov. Furthermore, coronatine has been observed to upregulate specific genes like OsWRKY3 and OsWRKY24, which are hypothesized to play roles in the JA and ABA signaling pathways critical for drought resistance nih.gov. The compound also enhances the DPPH (1,1-diphenyl-2-picrylhydrazyl)-radical scavenging activity, contributing to stress tolerance nih.gov.

Chilling Stress: Coronatine also confers enhanced tolerance to chilling stress in tomato (Solanum lycopersicum). Treatment with COR has been shown to increase chilling tolerance by inducing epigenetic modifications, specifically H3K4me3, which enhances chromatin accessibility for chilling-activated genes. This leads to a significant induction of chilling-responsive transcription factors, including CBFs, and JA-responsive genes, resulting in a comprehensive transcriptional reprogramming that facilitates chilling adaptation mdpi.com. This molecular response translates to a reduction in ion leakage and relative injured area in tomato leaves under chilling conditions mdpi.com.

General Stress Responses: Across various plant systems, coronatine has exhibited a broad activity in inducing defense-related secondary metabolite accumulation and specific abiotic and biotic stress-related gene expression nih.gov. However, it is also noted that under certain stress conditions, coronatine can lead to root growth retardation nih.gov.

Table 1: Impact of Coronatine on Drought Stress Tolerance in Rice (Oryza sativa L.)

| Physiological Parameter | Effect of Coronatine Treatment |

| Biomass | Increased |

| Relative Water Content | Increased |

| Proline Content | Increased significantly |

| DPPH Radical Scavenging Activity | Increased |

| Electrolyte Leakage | Decreased |

| Malondialdehyde (MDA) Content | Decreased |

Data derived from research on coronatine's effects on drought-stressed rice nih.gov.

Table 2: Coronatine's Effect on Chilling Tolerance in Tomato (Solanum lycopersicum)

| Physiological Parameter | Effect of Coronatine Treatment |

| Chilling Tolerance | Significantly Enhanced |

| Ion Leakage | Decreased |

| Relative Injured Area | Decreased |

Data derived from research on coronatine's effects on chilling-stressed tomato mdpi.com.

Table 3: Coronatine's Influence on Hormone Pathways and Gene Expression

| Pathway/Gene Category | Observed Effect of Coronatine |

| Jasmonic Acid (JA) Pathway | Activated |

| Abscisic Acid (ABA) Pathway | Influenced |

| JASMONATE ZIM DOMAIN (JAZ) protein genes | Downregulated |

| OsWRKY3 (Rice) | Upregulated |

| OsWRKY24 (Rice) | Upregulated |

Findings based on studies investigating coronatine's molecular effects in various plant species nih.govnih.gov.

List of Compounds Mentioned:

this compound (COR)

Methyl Jasmonate (MeJA)

Jasmonic Acid (JA)

Jasmonoyl-L-isoleucine (JA-Ile)

12-oxo-phytodienoic acid (OPDA)

Abscisic Acid (ABA)

Ethylene (ET)

Gibberellic Acid (GA)

Auxin (e.g., Indole Acetic Acid - IAA)

Salicylic Acid (SA)

Brassinosteroids (BRs)

JASMONATE ZIM DOMAIN (JAZ) proteins

CORONATINE INSENSITIVE 1 (COI1)

CBFs (C-repeat binding factors)

WRKY transcription factors (e.g., OsWRKY3, OsWRKY24)

Future Perspectives and Research Directions for Coronadiene

Development of Novel Synthetic Methodologies for Coronadiene

The synthesis of complex organic molecules is a cornerstone of chemical research, enabling the production of compounds for further study and application. For this compound, the development of efficient and innovative synthetic routes is a primary objective. Future research will likely focus on several key areas to achieve this goal.

One promising avenue is the application of green chemistry principles , which aim to reduce waste and environmental impact. This could involve the use of environmentally benign solvents, catalytic reactions that minimize byproducts, and processes that are more energy-efficient. Another area of exploration is flow chemistry , a technique that offers precise control over reaction conditions, leading to improved yields and safety. Furthermore, the use of unconventional reaction conditions , such as microwave-assisted synthesis, photochemistry, and electrochemistry, could unlock new synthetic pathways for this compound. These methodologies have the potential to revolutionize the synthesis of complex molecules by offering novel reactivity and selectivity.

| Synthetic Strategy | Key Advantages | Potential Application for this compound Synthesis |

| Green Chemistry | Reduced environmental impact, increased safety, sustainability. | Utilization of renewable starting materials and catalysts. |

| Flow Chemistry | Enhanced reaction control, scalability, improved safety. | Optimization of reaction parameters for higher yields and purity. |

| Unconventional Conditions | Access to novel reactivity, potential for new bond formations. | Overcoming synthetic challenges through photochemical or electrochemical activation. |

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of a molecule's structure and properties is fundamental to its study. For this compound, a suite of advanced analytical techniques will be essential for its complete characterization. These methods provide detailed insights into the molecular architecture, purity, and behavior of the compound.

Mass spectrometry (MS) will be crucial for determining the precise molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns to confirm its structure. Nuclear Magnetic Resonance (NMR) spectroscopy , including 1D and 2D techniques, will provide detailed information about the connectivity of atoms within the molecule. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy and ultraviolet-visible (UV-Vis) spectroscopy will be used to identify functional groups and analyze the electronic properties of this compound. For determining the three-dimensional arrangement of atoms, X-ray crystallography will be the gold standard, provided that suitable crystals can be obtained.

| Analytical Technique | Information Obtained | Importance for this compound Characterization |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragments. | Confirmation of identity and structural elucidation. |

| Nuclear Magnetic Resonance (NMR) | Atomic connectivity, chemical environment of nuclei. | Detailed structural analysis in solution. |

| FTIR/UV-Vis Spectroscopy | Functional groups, electronic transitions. | Identification of key chemical features and optical properties. |

| X-ray Crystallography | Three-dimensional atomic arrangement in the solid state. | Unambiguous determination of molecular structure. |

Exploration of Biosynthetic Engineering for Sustainable this compound Production

In addition to chemical synthesis, the production of complex organic molecules through biological systems offers a sustainable and often more efficient alternative. Biosynthetic engineering, which involves the genetic modification of microorganisms, holds significant promise for the production of this compound. This approach leverages the intricate enzymatic machinery of cells to construct complex molecules from simple precursors.

The initial steps would involve identifying the putative biosynthetic pathway for this compound or designing a novel pathway if one does not exist naturally. This would be followed by the introduction of the necessary genes into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae. Subsequent optimization of the metabolic pathways within the host organism would be necessary to maximize the yield and titer of this compound. This could involve upregulating the expression of key enzymes, knocking out competing metabolic pathways, and optimizing fermentation conditions.

Comprehensive Structure-Activity Relationship Studies (SAR) in Plant Systems

Understanding how the chemical structure of a molecule relates to its biological activity is a fundamental aspect of drug discovery and agricultural science. For this compound, comprehensive Structure-Activity Relationship (SAR) studies will be essential to elucidate its function in plant systems. These studies involve systematically modifying the structure of this compound and evaluating the effects of these changes on its biological activity.

By creating a library of this compound derivatives with variations in specific functional groups or structural motifs, researchers can identify the key molecular features responsible for its activity. This information is invaluable for designing more potent and selective analogs. The insights gained from SAR studies can help in understanding the molecular basis for the traditional applications of plants that may produce similar compounds.

Predictive Modeling for this compound Biological Interactions

In recent years, computational approaches have become increasingly important in predicting the biological activity and interactions of molecules. Predictive modeling can accelerate the research process by prioritizing compounds for synthesis and experimental testing.

For this compound, various computational models can be employed. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on the data from SAR studies to predict the activity of new, unsynthesized analogs. Molecular docking simulations can be used to predict how this compound might bind to specific protein targets within a plant cell, providing insights into its mechanism of action. Furthermore, machine learning algorithms can be trained on existing datasets of bioactive molecules to predict the potential biological activities of this compound. These predictive models, when used in conjunction with experimental validation, can significantly streamline the investigation of this compound's biological role.

Q & A

Q. What are the key experimental design considerations for synthesizing coronadiene in a laboratory setting?

To ensure reproducible synthesis, researchers must define reaction conditions (temperature, catalysts, solvents) and purity protocols. For novel compounds, characterize intermediates via spectroscopic methods (NMR, IR, MS) and compare results with literature data . Document step-by-step procedures, including safety measures for reactive intermediates. For reproducibility, provide raw spectral data in supplementary materials and cross-reference established protocols for analogous dienes .

Q. How can researchers validate the structural identity of this compound using spectroscopic and computational methods?

Combine experimental data (e.g., X-ray crystallography for unambiguous confirmation) with computational simulations (DFT-based NMR/IR predictions). Discrepancies in spectral peaks should be resolved by optimizing computational parameters (basis sets, solvent models) and verifying sample purity . Cross-check with secondary techniques like high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. What strategies are effective for conducting a literature review on this compound’s physicochemical properties?

Prioritize peer-reviewed journals and avoid non-academic sources (e.g., BenchChem). Use databases like SciFinder or Reaxys, filtering for primary studies. Organize findings into tables comparing properties (e.g., solubility, stability) across solvents or temperatures. Highlight gaps, such as conflicting data on thermal degradation thresholds, to formulate new hypotheses .

Advanced Research Questions

Q. How should researchers address contradictions in reported reactivity data for this compound in Diels-Alder reactions?

Systematically replicate prior experiments under identical conditions, documenting variables like moisture levels or catalyst batch. Use kinetic studies (e.g., monitoring reaction progress via HPLC) to identify outliers. If inconsistencies persist, propose mechanistic studies (isotope labeling, computational transition-state analysis) to explore hidden variables (e.g., stereoelectronic effects) .

Q. What methodologies are recommended for investigating this compound’s role in multi-step catalytic cycles?

Design kinetic profiling experiments (e.g., variable-time NMR) to isolate intermediates. Pair with computational docking studies to map steric/electronic interactions between this compound and catalytic sites. Validate hypotheses using isotopic tracing (e.g., -labeling) to track bond formation/cleavage pathways .

Q. How can researchers optimize experimental protocols for this compound’s application in photochemical studies?

Conduct controlled light-exposure experiments with monochromatic sources to isolate wavelength-dependent outcomes. Use quantum yield calculations to compare efficiency across conditions. For reproducibility, detail irradiation parameters (intensity, duration) and include dark controls to rule out thermal contributions .

Q. What analytical approaches are suitable for resolving ambiguities in this compound’s supramolecular assembly behavior?

Employ single-crystal X-ray diffraction to elucidate packing motifs, complemented by molecular dynamics simulations to model solvent effects. Contrast experimental data (e.g., SAXS) with theoretical predictions, adjusting force fields to reconcile discrepancies. Publish raw crystallographic data (e.g., CIF files) for peer validation .

Methodological Frameworks

Q. How to design a research proposal addressing this compound’s stability under oxidative conditions?

Structure the proposal with:

- Hypothesis : “Steric shielding in this compound reduces susceptibility to oxidation compared to linear dienes.”

- Methods : Accelerated aging studies (e.g., O exposure at elevated temperatures) with GC-MS monitoring.

- Analysis : Compare degradation rates with DFT-calculated HOMO energies to correlate electronic structure with stability .

Q. What criteria should guide the selection of computational models for this compound’s electronic structure analysis?

Benchmark methods (e.g., HF, MP2, DFT) against experimental UV-Vis spectra. Prioritize functionals (e.g., B3LYP, ωB97XD) that accurately reproduce excitation energies. Disclose convergence thresholds and basis sets to enable replication .

Q. How to structure a manuscript reporting conflicting data on this compound’s bioconjugation efficiency?

Use a Results-Discussion format:

- Tabulate efficiency metrics (yield, reaction time) from replicate experiments.

- Discuss potential causes (e.g., solvent polarity, nucleophile sterics) using free-energy diagrams.

- Propose standardized assay conditions (e.g., pH, temperature) for future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.